molecular formula C19H19ClN4O2S B2583670 N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride CAS No. 1217078-62-0

N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride

Cat. No.: B2583670
CAS No.: 1217078-62-0
M. Wt: 402.9
InChI Key: XLADYPXGBHEMKT-UHFFFAOYSA-N
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Description

N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is a benzothiazole-derived small molecule featuring a furan-2-carboxamide moiety and a 3-(1H-imidazol-1-yl)propyl side chain. The 6-methyl substituent on the benzothiazole ring distinguishes it from structurally related compounds. As a hydrochloride salt, it exhibits enhanced aqueous solubility compared to its free base form, a critical feature for pharmaceutical applications .

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-N-(6-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S.ClH/c1-14-5-6-15-17(12-14)26-19(21-15)23(18(24)16-4-2-11-25-16)9-3-8-22-10-7-20-13-22;/h2,4-7,10-13H,3,8-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLADYPXGBHEMKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCCN3C=CN=C3)C(=O)C4=CC=CO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C14H16N4S
  • Molecular Weight : 272.37 g/mol
  • CAS Number : 1177271-96-3

The biological activity of this compound is primarily attributed to its interaction with specific cellular pathways. Research indicates that it acts as an inhibitor of the TGF-β signaling pathway, which is crucial in various cellular processes including proliferation, differentiation, and apoptosis.

Key Findings:

  • TGF-β Inhibition : The compound has been shown to inhibit TGF-β-induced phosphorylation of Smad2/3, which is pivotal for TGF-β signaling. In a study, a related imidazole derivative demonstrated IC50 values of 5.5 nM for ALK5 inhibition and 36 nM for Smad phosphorylation inhibition in cell-based assays .
  • Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the micromolar range against U87 glioblastoma cells .

Biological Activity Data

Activity TypeObservationsReference
TGF-β InhibitionIC50 = 5.5 nM (ALK5 inhibition)
Smad2/3 PhosphorylationIC50 = 36 nM (inhibition in cell assays)
CytotoxicityIC50 = 25.72 ± 3.95 μM (MCF cell line apoptosis)
Tumor Growth SuppressionSignificant reduction in tumor growth in vivo

Case Studies

Several studies have focused on the biological implications of similar compounds:

  • Study on Imidazole Derivatives : A series of imidazole derivatives were synthesized and tested for their ability to inhibit TGF-β signaling pathways. The findings indicated that these compounds could effectively reduce tumor growth in preclinical models .
  • Anticancer Efficacy : A recent study evaluated the anticancer properties of a closely related compound, demonstrating its ability to induce apoptosis in cancer cells through modulation of key signaling pathways .

Comparison with Similar Compounds

Substituent Effects on the Benzothiazole Ring

The benzothiazole ring’s substituent significantly influences physicochemical and pharmacological properties. Key comparisons include:

Compound Substituent Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
Target compound 6-CH₃ Not reported Not reported Benzothiazole, furan-2-carboxamide
6-Chloro analog 6-Cl ~463.3* Not reported Benzothiazole, furan-2-carboxamide
6-Fluoro analog 6-F ~447.3* Not reported Benzothiazole, dihydrobenzodioxine

*Molecular weights estimated based on substituent atomic masses.

  • Lipophilicity : The 6-methyl group may enhance lipophilicity (logP) relative to halogenated analogs, impacting membrane permeability and metabolic stability.

Heterocyclic Core Variations

The target compound’s benzothiazole core differs from benzimidazole analogs (e.g., compounds 3o and 3p from ), which exhibit distinct properties:

Compound Core Structure Substituent Melting Point (°C) Molecular Weight (g/mol)
3o Benzimidazole Furan-2-yl 285–287 185
3p Benzimidazole Thiophen-2-yl 344–346 201
  • Thermal Stability : Thiophene-containing 3p exhibits a higher melting point than furan-derived 3o , likely due to sulfur’s polarizability and stronger intermolecular interactions.
  • Bioactivity : Benzimidazoles are associated with antimicrobial and anticancer activity, whereas benzothiazoles (as in the target compound) are explored for kinase inhibition and CNS targeting .

Carboxamide Group Modifications

The target compound’s furan-2-carboxamide group contrasts with the dihydrobenzodioxine carboxamide in the 6-fluoro analog :

  • Furan vs.

Research Implications and Data Gaps

While direct pharmacological data for the target compound are absent in the evidence, structural comparisons suggest:

6-Methyl vs. Halogen Substituents : The methyl group may improve bioavailability but reduce electrophilic reactivity compared to halogenated analogs.

Salt Form Advantages : The hydrochloride salt enhances solubility, a feature shared with analogs .

Critical Data Gaps :

  • Experimental melting points, logP, and solubility data for the target compound.
  • In vitro/in vivo efficacy studies comparing substituent effects.

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